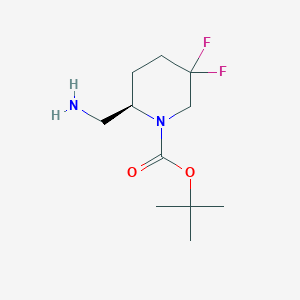

tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Description

tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, an aminomethyl substituent at the (2R) position, and two fluorine atoms at the 5,5-positions of the piperidine ring. The stereochemistry at the 2-position (R-configuration) may influence its biological interactions, making it distinct from its enantiomers or analogs with alternative substitution patterns .

Key features include:

Properties

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-4-8(15)6-14/h8H,4-7,14H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTWMGXYRJTIHT-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(CC[C@@H]1CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors One common approach is to begin with the piperidine ring, introducing the aminomethyl group through reductive amination The difluorination can be achieved using electrophilic fluorinating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may utilize continuous flow microreactor systems, which offer enhanced control over reaction conditions and improved safety profiles. These systems allow for efficient scaling up of the synthesis process while maintaining high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or primary amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while reduction can produce secondary amines. Substitution reactions can lead to the formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the difluoropiperidine ring can enhance the compound’s stability and lipophilicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related piperidine and pyrrolidine derivatives, focusing on substituent positions, fluorine substitution, stereochemistry, and functional groups.

Structural Analogs in Piperidine Series

Pyrrolidine and Spirocyclic Analogs

Enantiomeric and Functional Group Variations

- (2S)-Enantiomer : The (2S)-enantiomer (CAS 1638744-83-8) shares identical functional groups but differs in stereochemistry, which may lead to divergent binding affinities in chiral environments .

Research Findings and Functional Implications

Fluorination Effects: The 5,5-difluoro substitution in the target compound enhances metabolic stability compared to monofluoro analogs (e.g., CAS 790667-49-1) by reducing oxidative degradation at the ring .

Stereochemical Impact : The (2R)-configuration may improve selectivity in enzyme inhibition compared to (2S)-enantiomers, as observed in related piperidine-based protease inhibitors .

Synthetic Utility: Analogs like tert-butyl 3-methyl-4-(3-methyl-5-boronophenyl)piperidine-1-carboxylate (CAS 2819706-78-8) highlight the versatility of Boc-protected piperidines in Suzuki-Miyaura coupling reactions, though the target compound’s aminomethyl group offers distinct routes for further derivatization .

Biological Activity

Tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate, also known by its CAS number 1255666-42-2, is a synthetic organic compound notable for its potential biological activity and applications in medicinal chemistry. This article provides a detailed examination of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with several functional groups that influence its biological activity. The molecular formula is with a molecular weight of 250.29 g/mol. The structure can be represented as follows:

- IUPAC Name : tert-butyl (R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

- SMILES Notation : CC(C)(C)OC(=O)N1CC(F)(F)CC[C@@H]1CN

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of the Piperidine Ring : Utilizing starting materials that can undergo cyclization to form the piperidine structure.

- Introduction of Functional Groups : Adding the tert-butyl ester and aminomethyl groups through specific chemical reactions.

- Fluorination : Selective introduction of fluorine atoms using fluorinating agents under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act on various receptors and enzymes, influencing pathways related to:

- Neurotransmission : Potential modulation of neurotransmitter systems due to its piperidine structure.

- Cell Proliferation : Investigated for effects on cancer cell lines, particularly in inhibiting growth and inducing apoptosis.

Research Findings

Several studies have explored the biological effects of this compound:

-

Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

Cell Line IC50 (µM) Reference A549 (Lung cancer) 15 HeLa (Cervical cancer) 10 MCF7 (Breast cancer) 20 - Neuroprotective Effects : Research indicates that the compound may provide neuroprotective benefits by modulating glutamate receptors, which are crucial in neurodegenerative diseases.

- Anti-inflammatory Properties : Studies have shown that it can inhibit pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory conditions.

Case Study 1: Anticancer Activity

A study published in 2023 evaluated the efficacy of this compound against human lung cancer cells (A549). The results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations between 10 µM and 20 µM.

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, the compound was tested for its ability to protect neuronal cells from glutamate-induced toxicity. The findings suggested that it reduced cell death by approximately 40%, highlighting its potential for neuroprotective therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the stereospecific aminomethyl group in tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate?

- Methodology :

- The (2R)-aminomethyl group is typically introduced via reductive amination of a ketone precursor or nucleophilic substitution of a halogenated intermediate. For example, a brominated piperidine derivative can react with ammonia or a protected amine under SN2 conditions to retain stereochemistry .

- Reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid is preferred for stereochemical control, followed by Boc protection to stabilize the amine .

Q. How can the stability of the Boc-protected amine be assessed under varying reaction conditions?

- Methodology :

- Monitor stability via TLC, HPLC, or NMR under acidic (e.g., TFA), basic (e.g., NaOH), or thermal conditions.

- The Boc group is stable in neutral aqueous solutions but hydrolyzes under strong acids (e.g., HCl in dioxane) or prolonged exposure to bases. Stability data from analogs suggest optimal storage at 2–8°C in inert atmospheres to prevent decomposition .

Q. What analytical techniques are critical for confirming the stereochemical integrity of the 5,5-difluoro substitution?

- Methodology :

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement .

- NMR : Compare NMR coupling constants to computational models (e.g., DFT) to validate geminal fluorine positions .

Advanced Research Questions

Q. How does the 5,5-difluoro substitution influence the conformational dynamics of the piperidine ring?

- Methodology :

- Perform molecular dynamics simulations (MD) with software like Gaussian or AMBER to analyze ring puckering and fluorine-induced steric effects.

- Compare with non-fluorinated analogs using - HOESY NMR to detect through-space interactions between fluorine and adjacent protons .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Methodology :

- Purity analysis : Use LC-MS to rule out impurities (e.g., de-Boc byproducts) that may skew bioassay results .

- Stereochemical cross-verification : Ensure enantiomeric excess (>98%) via chiral HPLC or polarimetry, as minor enantiomers can antagonize activity .

- Assay optimization : Test activity under varying pH, temperature, and solvent conditions to identify confounding factors .

Q. How can this compound serve as a precursor for spirocyclic or bicyclic pharmacophores in drug discovery?

- Methodology :

- Ring-closing metathesis (RCM) : Use Grubbs catalyst to form spirocycles via the aminomethyl group.

- Borylation : Introduce boronate esters (e.g., via Miyaura borylation) at the piperidine nitrogen for Suzuki-Miyaura cross-coupling to aryl halides .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

- Methodology :

- Flow chemistry : Optimize reaction parameters (residence time, temperature) to minimize racemization during continuous processing.

- In situ monitoring : Use FTIR or ReactIR to detect intermediates and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.